molecular formula C7H7ClFNO2S B8060977 3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide

3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B8060977
M. Wt: 223.65 g/mol
InChI Key: UFUORJGDUIAQFA-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, along with a methyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-chloro-5-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUORJGDUIAQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination and fluorination of benzene to introduce the respective halogens

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also involve purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfonamide group may be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.

  • Substitution: Substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions often involve the use of reducing agents like iron or tin chloride.

  • Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield sulfonic acids.

  • Reduction can produce amines.

  • Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of new materials and products.

Mechanism of Action

The mechanism by which 3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorobenzene

  • 3-Chloro-N-methylbenzene-1-sulfonamide

  • 5-Fluoro-N-methylbenzene-1-sulfonamide

Uniqueness: 3-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly affects its chemical reactivity and biological activity compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable asset in various fields, from scientific research to industrial applications. Its unique structure and properties continue to drive innovation and discovery in chemistry and beyond.

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